Fmoc-D-Lys(Ns)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

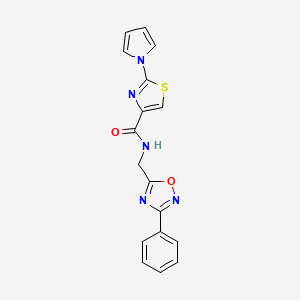

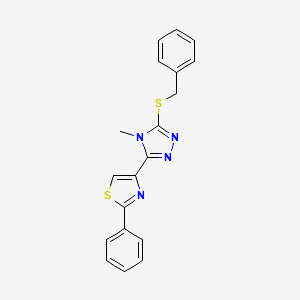

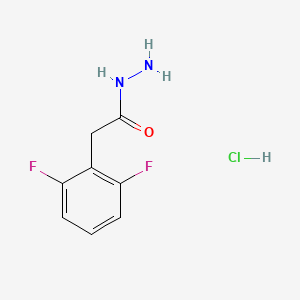

“Fmoc-D-Lys(Ns)-OH” is a type of amino acid that is commonly used in peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

Synthesis Analysis

“this compound” is used in the Fmoc-based peptide synthesis method . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies for relevant amino acids are developed .

Chemical Reactions Analysis

In the context of peptide synthesis, “this compound” undergoes amide coupling reactions . The Fmoc group is removed during the synthesis process, allowing the amino acid to be linked to other amino acids to form a peptide chain .

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C27H27N3O8S and a molecular weight of 553.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 12 . Its exact mass and monoisotopic mass is 553.15188600 g/mol . Its topological polar surface area is 176 Ų .

Scientific Research Applications

Supramolecular Gels and Biomedical Uses

Fluorenylmethoxycarbonyl (Fmoc) functionalized amino acids, including Fmoc-Lys(Fmoc)-OH, are integral to the development of supramolecular hydrogels. These materials are distinguished by their biocompatible and biodegradable nature, making them suitable for various biomedical applications. Research has explored the incorporation of Fmoc-Lys(Fmoc)-OH into supramolecular gels, investigating its effect on antimicrobial activity when combined with colloidal and ionic silver. Such gels are characterized through several spectroscopic techniques and microscopy, indicating potential for broad biomedical utility (Croitoriu et al., 2021).

Peptide Ligation and Synthesis Enhancements

Fmoc-Lys(N3)-OH, a variant derived from Fmoc-Lys-OH through azido protection, has been synthesized and utilized in peptide ligation via the thioester method. This modification facilitates peptide condensation without significant side reactions, showcasing the chemical's versatility in peptide synthesis processes (Katayama et al., 2008).

Polypeptide Synthesis Improvements

The synthesis of Fmoc-L-Lys(Boc)-OH serves as a foundational step in the simplification and improvement of polypeptide synthesis methodologies. This approach seeks to address challenges related to material costs, yield, and purification processes inherent in traditional polypeptide production techniques (Zhao Yi-nan & Melanie Key, 2013).

Fluorescent Labeling and Glycopeptide Synthesis

The development of methodologies for microwave-assisted synthesis of fluorescein-labelled peptides, including those incorporating Fmoc-Lys(Dde)-OH, underscores the role of Fmoc-protected amino acids in advancing glycopeptide synthesis. This technique enables efficient, automated synthesis, facilitating the creation of fluorescently labelled glycopeptides for biological evaluations (Kowalczyk et al., 2009).

Branched Peptides and Targeted Ligand Design

The synthesis of branched peptides using Fmoc chemistry illustrates the utility of Fmoc-protected amino acids in the design of bivalent consolidated ligands. These peptides are crafted to interact with specific protein domains, highlighting the role of Fmoc-Lys(Dde)-OH in facilitating the orientation of individual ligands for enhanced specificity and affinity (Xu et al., 2004).

Future Directions

The use of “Fmoc-D-Lys(Ns)-OH” in peptide synthesis is likely to continue, given its importance in the creation of DNA-encoded chemical libraries . These libraries offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising direction for future research and development in the field of peptide drug discovery .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Ns)-OH is primarily used in the synthesis of peptides . It is a useful tool for the synthesis of side-chain modified, cyclic and branched peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary target of this compound is the ε-lysine amino group, which it selectively modifies .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. The –NH2 group of the resin is added to the acyl carbon of the activated this compound, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .

Biochemical Pathways

this compound affects the biochemical pathways involved in peptide synthesis. It enables the selective modification of the ε-lysine amino group, which is crucial for the synthesis of side-chain modified, cyclic and branched peptides . The resulting peptides can have various biological activities and can be used in different fields such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases etc .

Result of Action

The result of the action of this compound is the production of side-chain modified, cyclic and branched peptides . These peptides can be used in various applications, including the preparation of peptides bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides as putative antifungal and cancer vaccines .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Ns)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue . The Fmoc group acts as a protecting group for the amino acid during the synthesis process .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the formation of peptide bonds during SPPS . The Fmoc group protects the amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The compound’s stability and degradation over time can impact the efficiency and success of the synthesis

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUNKPLPKHEPV-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)